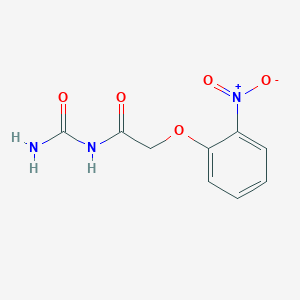

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminocarbonyl)-2-(2-nitrophenoxy)acetamide, also known as ANPN, is an organocatalyst and an important organic intermediate. It is used in various organic synthesis processes, such as the synthesis of heterocyclic compounds, nucleosides, and amino acids. ANPN is also used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, pesticides, and other industrial products. This compound has been extensively studied for its potential applications in the field of organic chemistry.

Scientific Research Applications

Bioactivity and Detoxification Studies

- Bioactive Nitrosylated and Nitrated Derivatives : The incubation of various microorganisms with derivatives similar to N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide leads to the formation of bioactive compounds. These compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide, exhibit alterations in gene expression profiles of plants like Arabidopsis thaliana, indicating a bioactivity potential in agricultural or environmental applications (Girel et al., 2022).

Anticancer and Anti-Inflammatory Properties

- Potential Anticancer and Anti-Inflammatory Activities : A study on 2-(substituted phenoxy)acetamide derivatives, structurally related to N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide, demonstrated promising anticancer, anti-inflammatory, and analgesic properties. This suggests its potential utility in medical research and drug development (Rani et al., 2014).

Synthetic Applications and Polymer Science

- Synthesis of AB-Type Monomers for Polybenzimidazoles : N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide and its derivatives have been utilized in the synthesis of AB-type monomers for polybenzimidazoles, indicating their importance in polymer and material science (Begunov & Valyaeva, 2015).

Catalytic and Chemical Synthesis

- Use in Catalytic Synthesis : These compounds are used in chemoselective acetylation processes, relevant for the synthesis of pharmaceutical intermediates, such as in the production of antimalarial drugs (Magadum & Yadav, 2018).

Hydrogen Bond Studies

- Hydrogen Bond Research : The derivatives of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide are studied for their hydrogen bonding properties, which are crucial in understanding molecular interactions in various fields, including drug design and material science (Romero & Margarita, 2008).

Green Synthesis

- Application in Green Chemistry : The compound is used in the green synthesis of derivatives, like N-(3-amino-4-methoxyphenyl)acetamide, indicating its role in environmentally friendly chemical processes (Qun-feng, 2008).

Fungicidal Properties

- Fungicidal Properties : Studies have explored the fungicidal effects of derivatives, providing insights into agricultural applications for pest control and plant protection (Mukhtorov et al., 2019).

properties

IUPAC Name |

N-carbamoyl-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c10-9(14)11-8(13)5-17-7-4-2-1-3-6(7)12(15)16/h1-4H,5H2,(H3,10,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKAXFYHVMJVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)

![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)

![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)